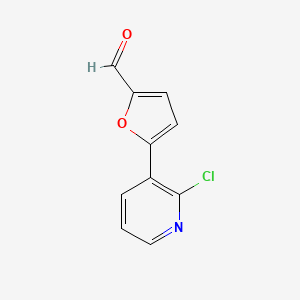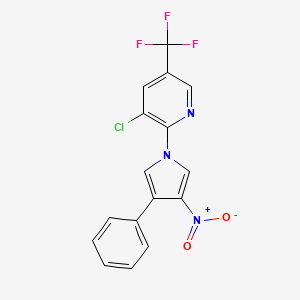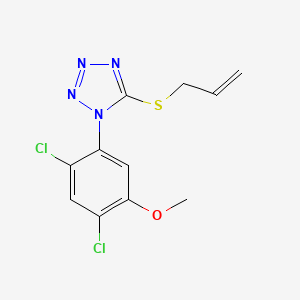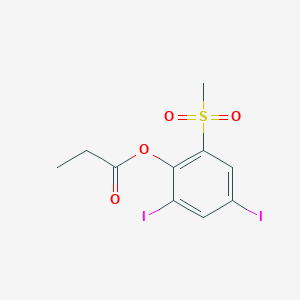
5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde
Overview
Description
5-(2-Chloro-pyridin-3-yl)-furan-2-carbaldehyde is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- 5-Pyridyl-2-furaldehydes, including derivatives like 5-(2-Chloro-3-pyridyl)-2-furaldehyde, are synthesized via a palladium-catalyzed cross-coupling process. This synthesis involves a four-step, one-pot procedure including deprotonation, transmetalation, Pd-mediated cross-coupling, and aldehyde deprotection. Triorganozincate is a critical intermediate in this synthesis, demonstrating the ability to transfer all three groups in the cross-coupling reaction with haloaromatics (Gauthier et al., 2002).
Adsorption and Separation
- In the context of adsorption and separation, 2-furaldehyde derivatives are absorbed by a CdL(2) porous framework, leading to the generation of new host-guest complexes. This process highlights the capacity of the CdL(2) framework to protect active functional groups like -CHO from external reactions. Notably, 2-furaldehyde derivatives exhibit selective transformations to corresponding radicals within the CdL(2) host upon light irradiation, showcasing their potential in radical generation and storage (Liu, Ma, & Dong, 2010).
Chemical Analysis and Applications
- 5-Hydroxymethyl-2-furaldehyde, closely related to 5-(2-Chloro-3-pyridyl)-2-furaldehyde, is characterized using various spectroscopic and analytical techniques. Its molecular geometry, vibrational properties, electronic properties, and chemical shifts are comprehensively analyzed, providing crucial insights into its potential applications in various fields, including medicinal chemistry and material science (Rajkumar et al., 2020).
Catalysis and Organic Synthesis
- The compound plays a pivotal role in catalysis and organic synthesis. For instance, 5-aryl-2-furaldehydes, including structures similar to 5-(2-Chloro-3-pyridyl)-2-furaldehyde, are integral in the synthesis of a wide array of organic compounds. They react with various reagents under catalytic conditions to form diverse organic structures, exemplifying their versatility and utility in synthetic chemistry (Vakhula et al., 2018).
Properties
IUPAC Name |
5-(2-chloropyridin-3-yl)furan-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10-8(2-1-5-12-10)9-4-3-7(6-13)14-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXESJFWGTPOPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2=CC=C(O2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)


![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)

![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)
![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)



![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)
